molecular formula C7H17ClN2O2 B1440862 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride CAS No. 1236267-66-5

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Cat. No. B1440862
M. Wt: 196.67 g/mol
InChI Key: HUPMJDAWLDAHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride is 196.68 g/mol. The exact structure of the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 196.68 g/mol. More specific properties like boiling point, melting point, and solubility are not provided .

Scientific Research Applications

Anticonvulsant Studies
Another significant area of research is the development of anticonvulsant agents. Studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated their effectiveness in mouse models against seizures. These compounds have shown more potent effects than standard drugs like phenytoin in certain tests, indicating their potential as new anticonvulsant therapies (Idris et al., 2011).

Antibacterial and Antifungal Agents
Research into novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has revealed significant antibacterial and antifungal activities. Some derivatives matched the antimicrobial activity of standard agents like Ampicillin and Flucanazole, showcasing their potential as new antibacterial and antifungal agents (Helal et al., 2013).

Future Directions

The future directions of 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride are not specified in the search results. As a research compound, it may be used in various scientific studies to explore its properties and potential applications .

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(8)7(10)9-4-3-5-11-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPMJDAWLDAHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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